molecular formula C4H4BrNOS B151087 (2-Bromothiazol-4-yl)methanol CAS No. 5198-86-7

(2-Bromothiazol-4-yl)methanol

Cat. No.: B151087
CAS No.: 5198-86-7
M. Wt: 194.05 g/mol
InChI Key: FRPHIGOLOLSXAI-UHFFFAOYSA-N
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Description

(2-Bromothiazol-4-yl)methanol (CAS No. 5198-86-7, molecular formula C₄H₄BrNOS) is a brominated thiazole derivative with a hydroxymethyl substituent at the 4-position of the heterocyclic ring. Its molecular weight is 194.05 g/mol, and key physical properties include a boiling point of 288.3 °C and a density of 1.9 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Bromothiazol-4-yl)methanol can be synthesized through the reduction of methyl 2-bromothiazole-4-carboxylate. The reduction is typically carried out using sodium borohydride (NaBH4) in the presence of lithium chloride (LiCl) and water in tetrahydrofuran (THF) as the solvent. The reaction mixture is stirred at room temperature for a few hours to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reduction of the corresponding ester or carboxylic acid derivative using reducing agents like sodium borohydride under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: (2-Bromothiazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Properties
Research indicates that thiazole derivatives, including (2-Bromothiazol-4-yl)methanol, exhibit notable antimicrobial and antifungal activities. The presence of the bromine atom is believed to enhance these properties by increasing lipophilicity, thereby improving interaction with biological targets. Studies have shown that compounds with thiazole rings can inhibit bacterial growth and fungal proliferation, making them candidates for developing new antibiotics and antifungal agents .

Anticancer Activity
Thiazole derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that this compound may induce cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific enzymes critical for tumor growth and survival . Further research is necessary to elucidate its efficacy and potential applications in cancer therapy.

Chemical Biology

Enzyme Inhibition
The compound has been explored for its ability to inhibit various enzymes, which is crucial for drug discovery. For instance, it has shown promise in targeting lysyl oxidase, an enzyme implicated in cancer metastasis . Understanding its binding affinity and mechanism of action could lead to the development of effective therapeutic agents.

Electrophilic Reactions
this compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom. This reactivity allows it to serve as a building block for synthesizing more complex heterocyclic compounds . Its hydroxymethyl group can also undergo oxidation reactions, providing further avenues for chemical modification and exploration of its derivatives.

Material Science

Development of New Materials
The compound's unique structure allows it to be utilized in the synthesis of novel materials with specific properties. For example, it can be incorporated into polymer matrices or used as a precursor for creating functionalized surfaces. Research into its physical properties could yield materials with applications in electronics or photonics.

Case Studies

Study Focus Findings
Boulton–Katritzky Rearrangement StudySynthetic pathways involving thiazole derivativesDemonstrated the ability to synthesize novel compounds from this compound through electrophilic aromatic substitution reactions .
Antimicrobial Activity AssessmentEvaluation of thiazole derivativesFound that this compound exhibited significant antimicrobial activity against various bacterial strains, indicating its potential as an antibiotic.
Anticancer EvaluationCytotoxicity studies on cancer cell linesShowed promising results in inhibiting tumor growth in vitro, warranting further investigation into its mechanisms and therapeutic applications .

Mechanism of Action

The mechanism of action of (2-Bromothiazol-4-yl)methanol is primarily related to its ability to interact with biological molecules. The bromine atom and hydroxymethyl group can participate in various chemical interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s biological activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and interact with cellular receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(4-Bromothiazol-2-yl)methanol

  • Structural Differences : Bromine and hydroxymethyl groups are swapped (2- vs. 4-position on the thiazole ring).
  • Synthetic Utility: Used in the preparation of quinoline-triazole hybrids for antimicrobial and anticancer research .
  • Key Contrast : Regiochemical differences influence electronic properties and biological target interactions.

tert-Butyl (2-bromothiazol-4-yl)carbamate

  • Functional Group : Replaces the hydroxymethyl group with a carbamate (-OC(O)NH-t-Bu ).
  • Similarity Score : 0.86 (structurally analogous but bulkier) .
  • Impact : Increased lipophilicity may enhance membrane permeability in drug design.

5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol

  • Core Heterocycle : Thiadiazole (vs. thiazole) with a Schiff base (-CH=N-) and thiol (-SH) groups.
  • Applications : Exhibits antimicrobial activity due to the thiol group’s redox activity .
  • Contrast : Thiadiazole’s electron-deficient core differs from thiazole’s aromaticity, altering reactivity.

2-(4-Methoxyphenyl)benzothiazole

  • Structure : Benzothiazole fused with a methoxyphenyl group.
  • Synthesis : Microwave-assisted, solvent-free method (94% yield) .
  • Key Difference : Extended conjugation enhances fluorescence properties, relevant in optoelectronic applications.

Comparative Data Table

Compound Core Structure Functional Groups Molecular Weight (g/mol) Key Applications Synthesis Yield Reference
(2-Bromothiazol-4-yl)methanol Thiazole -Br, -CH₂OH 194.05 Pharmaceutical intermediate 67–95%
(4-Bromothiazol-2-yl)methanol Thiazole -Br, -CH₂OH (position swap) 194.05 Antimicrobial agents Not reported
tert-Butyl (2-bromothiazol-4-yl)carbamate Thiazole -Br, -OC(O)NH-t-Bu 279.14 Drug discovery Not reported
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol Thiadiazole -Br, -CH=N-, -SH 316.23 Antimicrobial 82%
2-(4-Methoxyphenyl)benzothiazole Benzothiazole -OCH₃, fused phenyl 241.30 Fluorescent probes 94%

Key Research Findings

  • Reactivity: The hydroxymethyl group in this compound facilitates nucleophilic substitutions, making it superior to carbamate or thiol derivatives in derivatization reactions .
  • Biological Relevance : Thiazole derivatives with bromine and polar groups (e.g., -OH, -SH) show enhanced binding to biological targets like kinases or antimicrobial enzymes .
  • Synthetic Efficiency : Microwave-assisted methods (e.g., for benzothiazoles) offer higher yields compared to traditional reduction routes .

Biological Activity

(2-Bromothiazol-4-yl)methanol is a compound within the thiazole family, notable for its unique chemical structure that includes a bromine atom at the 2-position of the thiazole ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed exploration of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_7H_6BrN_2OS. The presence of both bromine and hydroxymethyl groups contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against gram-positive bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Candida albicans75 µg/mL

The compound's mechanism of action is believed to involve disruption of microbial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. It appears to inhibit key enzymes involved in cancer cell proliferation, such as tyrosine kinases. Studies have shown that it can induce apoptosis in cancer cells through these mechanisms.

In a study examining its effects on various cancer cell lines, this compound demonstrated low nanomolar IC50 values, indicating high potency:

Cell Line IC50 (nM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)20

The compound's ability to induce ferroptosis—a form of regulated cell death—has also been highlighted in recent research, suggesting it acts as a covalent inhibitor targeting specific proteins like GPX4, which is crucial for maintaining cellular redox balance .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits enzymes such as tyrosine kinases and GPX4, disrupting signaling pathways critical for cell survival and proliferation.
  • Induction of Apoptosis : By interfering with cellular signaling, it promotes programmed cell death in malignant cells.
  • Antimicrobial Action : Its structural features allow it to penetrate microbial membranes and interfere with vital processes like cell wall synthesis.

Case Studies

Several studies have explored the biological activities of this compound:

  • Study on Antimicrobial Activity : A study assessed the efficacy of this compound against biofilms formed by Streptococcus mutans. Results indicated a significant reduction in biofilm formation at concentrations above 10 mg/mL, supporting its potential use in dental applications .
  • Cancer Cell Line Study : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it effectively reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer cells .

Q & A

Basic Questions

Q. What are reliable synthetic methods for producing (2-Bromothiazol-4-yl)methanol with high purity?

  • Methodology : A common approach involves bromination of the thiazole ring followed by functionalization of the hydroxymethyl group. For example, hydrazine hydrate and KOH under reflux in ethanol can facilitate substitution reactions, as seen in analogous bromothiophene syntheses . Reaction progress should be monitored via TLC, followed by acidification (e.g., HCl) and crystallization from ethanol for purification .
  • Critical Parameters : Optimize reaction time (5–8 hours) and stoichiometric ratios (1:1 molar equivalents for brominating agents) to minimize byproducts.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Key Techniques :

  • 1H NMR : Look for characteristic peaks such as a singlet (~4.11 ppm) for the hydroxymethyl (-CH2OH) group and aromatic proton signals between 6.4–8.33 ppm for the thiazole ring .
  • IR Spectroscopy : Peaks near 3120 cm⁻¹ (Ar C-H stretch), 1611 cm⁻¹ (C=N stretch), and 1333 cm⁻¹ (C-Br vibration) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 482.90 in FABMS) validate the molecular weight .

Q. What purification strategies are recommended for isolating this compound?

  • Methods :

  • Crystallization : Use ethanol or methanol as solvents, with slow cooling to enhance crystal formation .
  • Chromatography : Normal-phase silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 1:3 to 1:1) can resolve polar impurities .

Q. What safety protocols should be followed when handling this compound?

  • Guidelines :

  • Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
  • Store waste in sealed containers labeled "halogenated organic waste" and dispose via certified chemical waste services .

Advanced Questions

Q. How can this compound serve as a building block in drug discovery?

  • Applications :

  • The bromine atom acts as a leaving group for Suzuki or Ullmann cross-coupling reactions to introduce aryl/heteroaryl moieties .
  • The hydroxymethyl group can be oxidized to a carboxylic acid or esterified for prodrug design .
    • Purity Considerations : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to detect and quantify impurities (e.g., dehalogenated byproducts) .

Q. How should researchers address contradictions in spectral data during characterization?

  • Troubleshooting Steps :

  • Replicate Experiments : Confirm reproducibility under identical conditions .
  • Alternative Techniques : Use 13C NMR or HSQC to resolve overlapping proton signals in crowded aromatic regions .
  • Computational Validation : Compare experimental IR/NMR data with DFT-predicted spectra (e.g., Gaussian or ORCA software) .

Q. What computational tools can predict reaction pathways for functionalizing this compound?

  • Tools :

  • REAXYS : Screen reaction databases for analogous bromothiazole transformations .
  • PISTACHIO/BKMS_METABOLIC : Predict feasible synthetic routes and byproducts using heuristic scoring .
    • Example : A "relevance heuristic" model with a plausibility threshold >0.01 can prioritize high-yield pathways .

Q. How can X-ray crystallography aid in structural analysis of derivatives?

  • Protocol :

  • Use SHELXL for refining small-molecule crystal structures, particularly for resolving bromine atom positions and hydrogen-bonding networks .
  • For twinned crystals, employ SHELXD for robust phase determination .

Q. What experimental design principles optimize reaction conditions for scale-up?

  • Design of Experiments (DoE) :

  • Vary parameters (temperature, solvent polarity, catalyst loading) using a factorial design to maximize yield .
  • For example, a central composite design can model the impact of methanol content (10–30%) and pH (6–8) on reaction kinetics .

Q. How can kinetic vs. thermodynamic control be studied in bromothiazole reactions?

  • Approach :
  • Perform time-resolved NMR or in-situ IR to monitor intermediate formation.
  • Use low-temperature conditions (-78°C) to trap kinetic products, with gradual warming to observe thermodynamic shifts .

Properties

IUPAC Name

(2-bromo-1,3-thiazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNOS/c5-4-6-3(1-7)2-8-4/h2,7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPHIGOLOLSXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376812
Record name (2-Bromo-1,3-thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5198-86-7
Record name (2-Bromo-1,3-thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromo-1,3-thiazol-4-yl)methanol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2-Bromothiazol-4-yl)methanol
(2-Bromothiazol-4-yl)methanol
(2-Bromothiazol-4-yl)methanol
(2-Bromothiazol-4-yl)methanol
(2-Bromothiazol-4-yl)methanol
(2-Bromothiazol-4-yl)methanol

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